1-[5-(2-Fluorophenoxy)pentyl]imidazole
Description
Significance of Imidazole (B134444) as a Privileged Scaffold in Chemical Research
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.combohrium.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govresearchgate.net The unique structural and electronic properties of the imidazole ring allow it to interact with a diverse range of biological targets, including enzymes and receptors, through various non-covalent interactions such as hydrogen bonding, and van der Waals forces. nih.gov
The amphoteric nature of imidazole, allowing it to act as both a weak acid and a weak base, further enhances its utility in biological systems. humanjournals.comwikipedia.org This property is crucial for its role in the active sites of many enzymes, where it can facilitate catalytic processes. bohrium.com The imidazole moiety is a core component of the essential amino acid histidine, as well as other vital biomolecules like histamine (B1213489) and purines. researchgate.netresearchgate.net Its synthetic accessibility and the ease with which it can be functionalized have made it a cornerstone in the development of new therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.govresearchgate.net
Role of Fluorinated Phenoxy Moieties in Chemical and Biological Systems
One of the most significant contributions of fluorination is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to an increased half-life and improved bioavailability of a drug candidate. Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can lead to enhanced binding affinity to target proteins and improved membrane permeability. nih.govnih.gov In the context of a phenoxy moiety, a fluorine substituent can influence the conformation of the ring and its interactions with biological macromolecules, potentially leading to increased potency and selectivity. nih.gov The use of fluorinated compounds is also prevalent in the development of imaging agents, such as those used in positron emission tomography (PET). nih.gov
Overview of 1-[5-(2-Fluorophenoxy)pentyl]imidazole in Academic Investigation
While the individual components of this compound—the imidazole ring, the pentyl linker, and the 2-fluorophenoxy group—are well-studied in various contexts, the specific compound itself has not been the subject of extensive, dedicated academic investigation. Its structure, however, suggests significant potential for research in medicinal chemistry. The combination of the biologically active imidazole scaffold with a fluorinated phenoxy moiety via a flexible pentyl chain presents a compelling target for the design of novel therapeutic agents.
Interactive Data Tables
General Properties of Imidazole
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | humanjournals.com |
| Molar Mass | 68.077 g/mol | wikipedia.org |
| Appearance | White or pale yellow solid | wikipedia.org |
| Melting Point | 89 to 91 °C | wikipedia.org |
| Boiling Point | 256 °C | humanjournals.com |
| Acidity (pKa) | ~14.5 | wikipedia.org |
| Basicity (pKa of conjugate acid) | ~7.0 | wikipedia.org |
Impact of Fluorination on Drug Properties
| Property Affected | General Effect of Fluorine Substitution | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bond | nih.gov |
| Lipophilicity | Generally increased, can enhance membrane permeability | nih.gov |
| Binding Affinity | Can be enhanced through favorable interactions with protein targets | nih.gov |
| Acidity (pKa) | Can be altered due to fluorine's strong electron-withdrawing nature | nih.gov |
| Bioavailability | Often improved due to enhanced metabolic stability and permeability | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(2-fluorophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGSKUPZDDRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 5 2 Fluorophenoxy Pentyl Imidazole and Analogues
Established Synthetic Pathways for Imidazole (B134444) Core Structures
The construction of the imidazole ring is a well-established field with several named reactions that provide versatile entry points to a wide array of substituted imidazoles.
Classical Condensation Reactions (e.g., Debus-Radziszewski Synthesis)
First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a foundational method for creating imidazole compounds. derpharmachemica.comrasayanjournal.co.in This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikiwand.comscribd.comslideshare.net The reaction proceeds in two conceptual stages: first, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the final imidazole ring. scribd.comwikipedia.org While the yields can sometimes be low, this method remains in use for producing C-substituted imidazoles. derpharmachemica.com A significant modification of this synthesis involves replacing one equivalent of ammonia with a primary amine, which allows for the direct production of N-substituted imidazoles. wikiwand.comwikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| 1,2-Dicarbonyl | Aldehyde | Ammonia | C-Substituted Imidazole | derpharmachemica.com |
| Benzil | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | wjbphs.com |
| Glyoxal | Formaldehyde | Ammonia | Imidazole (parent) | derpharmachemica.com |
Van Leusen Imidazole Synthesis and Variants
The Van Leusen imidazole synthesis is another powerful tool for constructing the imidazole core, particularly for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a base-induced [3+2] cycloaddition. organic-chemistry.orgmdpi.com The aldimine is typically formed in situ from the condensation of a primary amine and an aldehyde, making this a versatile three-component reaction (vL-3CR). organic-chemistry.org
The mechanism is driven by the unique properties of TosMIC, which contains a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (p-toluenesulfinate). organic-chemistry.org The reaction proceeds via a stepwise cycloaddition under basic conditions, followed by the elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate to yield the aromatic imidazole ring. organic-chemistry.org A key advantage is that the in-situ formation of the imine can proceed even in the presence of the water byproduct, simplifying the procedure. organic-chemistry.org However, it is noted that this is not a true multicomponent reaction as the components react sequentially; if the imine does not form first, aldehydes will react with TosMIC to produce oxazoles. organic-chemistry.orgwikipedia.org
Approaches for Incorporating Fluorophenoxy and Pentyl Chain Linkers
To synthesize the target molecule, 1-[5-(2-Fluorophenoxy)pentyl]imidazole, the pre-formed imidazole core must be functionalized with the 5-(2-fluorophenoxy)pentyl side chain. This is typically achieved through N-alkylation. A common and robust method for forming the ether linkage within the side chain itself is the Williamson ether synthesis.
The Williamson ether synthesis is a widely used SN2 reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org In the context of the target molecule's side chain, this would involve reacting the sodium salt of 2-fluorophenol (B130384) (the alkoxide) with a 1,5-dihalopentane (e.g., 1-bromo-5-chloropentane (B104276) or 1,5-dibromopentane). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the halide leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com
Once the 1-halo-5-(2-fluorophenoxy)pentane intermediate is synthesized, it can be used to alkylate the nitrogen of the imidazole ring. This N-alkylation reaction is also typically an SN2 process, where the imidazole anion (formed by deprotonation with a suitable base like sodium hydride) acts as the nucleophile, attacking the electrophilic carbon of the pentyl chain and displacing the halide.
Green Chemistry and Sustainable Synthesis Innovations for Imidazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce environmental impact, improve energy efficiency, and simplify reaction procedures. wjbphs.comnih.gov
Microwave-Assisted and Ultrasound-Mediated Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.nettandfonline.com These benefits include dramatically reduced reaction times, higher product yields, fewer by-products, and often milder reaction conditions. tandfonline.comnih.gov Microwave-assisted synthesis has been successfully applied to various imidazole syntheses, including one-pot, three-component condensations. researchgate.netnih.gov The rapid and uniform heating provided by microwaves can accelerate reaction rates and improve the efficiency of forming the imidazole core. derpharmachemica.comrasayanjournal.co.in
Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. mdpi.com The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to faster reactions and higher yields. mdpi.comnih.gov Ultrasound has been effectively used in the one-pot synthesis of substituted imidazoles. nih.govcapes.gov.brresearchgate.net For instance, the N-alkylation of imidazole rings under ultrasound irradiation shows remarkable benefits, reducing reaction times from hours to minutes and increasing yields. nih.gov This method is considered environmentally friendly due to decreased energy consumption and shorter processing times. nih.gov
| Green Technique | Typical Advantages | Application in Imidazole Synthesis | References |
| Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions | One-pot multicomponent reactions, solid-support synthesis | rasayanjournal.co.inresearchgate.nettandfonline.comnih.gov |
| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, improved yields | One-pot three-component condensations, N-alkylation | mdpi.comnih.govcapes.gov.brnih.gov |
Catalyst-Free and Solvent-Free Methodologies
Developing synthetic routes that eliminate the need for catalysts and hazardous organic solvents is a primary goal of green chemistry. researchgate.net Catalyst-free and solvent-free conditions have been successfully developed for the synthesis of various imidazole derivatives. scielo.brrsc.org For example, the aza-Michael addition of imidazoles to electron-deficient olefins can proceed at elevated temperatures without any catalyst or solvent, with workup often only requiring evaporation of excess reactant. elsevierpure.comresearchgate.net
Similarly, one-pot condensation reactions to form tri-substituted imidazoles have been achieved under catalyst-free conditions, offering a simple, cost-effective, and environmentally benign route. jocpr.com These methods often involve simply heating the neat reactants, which simplifies the procedure and purification, as no catalyst removal is necessary. scielo.brjocpr.com Such approaches significantly reduce chemical waste and align with the principles of sustainable chemistry. rsc.org
Chemical Functionalization and Derivatization for Structure-Activity Exploration
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For a lead compound such as this compound, a systematic derivatization strategy is employed to probe the chemical space around the core scaffold. This involves the targeted modification of its three primary structural components: the imidazole headgroup, the pentyl linker, and the 2-fluorophenoxy tail. The goal is to identify key pharmacophoric features and optimize properties such as potency and selectivity.
Imidazole Ring Modifications
The imidazole ring is a versatile scaffold in medicinal chemistry, offering multiple sites for functionalization that can influence the molecule's electronic properties, hydrogen bonding capacity, and steric profile. chemijournal.comjopir.inresearchgate.net Modifications typically target the C2, C4, and C5 positions, as well as the N1-substituent, although in this scaffold, the N1 position is occupied by the pentyl linker.
Research into substituted imidazoles has shown that even minor alterations can lead to significant changes in biological outcomes. mdpi.comchemijournal.com For instance, introducing small alkyl groups, electron-withdrawing groups (e.g., nitro, cyano), or electron-donating groups (e.g., amino, methoxy) at the C2, C4, or C5 positions can systematically probe the steric and electronic requirements of the target binding site. A common strategy involves the synthesis of a matrix of analogues to map the SAR landscape comprehensively.
Table 1: Hypothetical SAR of Imidazole Ring Modifications
| Compound ID | Modification (at Imidazole Ring) | Rationale for Modification | Hypothetical Activity (IC₅₀, nM) |
| A-1 | Unsubstituted (Parent Compound) | Baseline compound. | 50 |
| A-2 | 2-Methyl | Probes for steric tolerance at C2. | 75 |
| A-3 | 4-Nitro | Introduces a strong electron-withdrawing group at C4. | 120 |
| A-4 | 5-Amino | Introduces an electron-donating and H-bond donor group at C5. | 35 |
| A-5 | 2,4-Dimethyl | Explores combined steric effects. | 200 |
Pentyl Linker Derivatization
The five-carbon alkyl chain serves as a flexible spacer, dictating the spatial orientation between the imidazole and fluorophenoxy moieties. The length and constitution of this linker are critical variables in SAR studies. nih.gov Modifications in this region aim to optimize the distance and geometric arrangement for ideal target engagement.
Strategies for linker modification include:
Varying Chain Length: Synthesizing homologues with shorter (propyl, butyl) or longer (hexyl, heptyl) chains can determine the optimal linker length.
Introducing Rigidity: Incorporating elements of unsaturation (e.g., a double or triple bond) or small rings (e.g., cyclopropane) can constrain the linker's conformation, which may lead to a more favorable, lower-energy binding pose.
Altering Polarity: The introduction of polar functional groups, such as a hydroxyl or ether moiety, along the chain can explore potential hydrogen bond interactions within the binding pocket and influence physicochemical properties. nih.gov
Table 2: Hypothetical SAR of Pentyl Linker Modifications
| Compound ID | Linker Modification | Rationale for Modification | Hypothetical Activity (IC₅₀, nM) |
| A-1 | -(CH₂)₅- (Parent Compound) | Baseline compound. | 50 |
| B-1 | -(CH₂)₄- | Shortens linker by one carbon. | 90 |
| B-2 | -(CH₂)₆- | Lengthens linker by one carbon. | 65 |
| B-3 | -(CH₂)₂-CH(OH)-(CH₂)₂- | Introduces a polar hydroxyl group. | 40 |
| B-4 | -(CH₂)₂-O-(CH₂)₂- | Bioisosteric replacement of a methylene with an ether oxygen. | 85 |
2-Fluorophenoxy Moiety Functionalization
The 2-fluorophenoxy group is a crucial component, likely involved in key hydrophobic and potential halogen-bonding interactions. Derivatization of this aromatic ring is essential for optimizing these interactions.
Key functionalization strategies include:
Positional Isomerism: Moving the fluorine atom to the meta (3-fluoro) or para (4-fluoro) position can reveal the optimal placement for interaction with the target.
Halogen Substitution: Replacing fluorine with other halogens (chlorine, bromine) explores the impact of size, lipophilicity, and polarizability on activity.
Table 3: Hypothetical SAR of Fluorophenoxy Moiety Modifications
| Compound ID | Aromatic Moiety Modification | Rationale for Modification | Hypothetical Activity (IC₅₀, nM) |
| A-1 | 2-Fluorophenoxy (Parent Compound) | Baseline compound. | 50 |
| C-1 | 3-Fluorophenoxy | Positional isomer of fluorine. | 110 |
| C-2 | 4-Fluorophenoxy | Positional isomer of fluorine. | 25 |
| C-3 | 2-Chlorophenoxy | Halogen substitution (F to Cl). | 45 |
| C-4 | Pyridin-2-yloxy | Bioisosteric replacement of phenyl with pyridine. | 60 |
| C-5 | 2,4-Difluorophenoxy | Introduction of a second fluorine atom. | 15 |
Through the systematic synthesis and evaluation of these and other analogues, a detailed SAR profile for the this compound scaffold can be constructed. This knowledge is invaluable for guiding the rational design of subsequent generations of compounds with potentially enhanced activity and optimized physicochemical profiles.
Molecular Interactions and Mechanistic Investigations of 1 5 2 Fluorophenoxy Pentyl Imidazole in Vitro and in Silico
Theoretical Framework for Molecular Recognition: Hydrogen Bonding and Aromatic Interactions
The biological activity of a molecule is fundamentally governed by its ability to recognize and bind to specific targets, such as proteins or nucleic acids. This recognition is driven by a combination of non-covalent interactions. For 1-[5-(2-Fluorophenoxy)pentyl]imidazole, the key structural motifs—the imidazole (B134444) ring and the fluorophenyl group—are predicted to be the primary drivers of molecular recognition.
The imidazole ring is amphoteric, capable of acting as both a hydrogen bond donor (via the N-H group, if present, or in its protonated imidazolium (B1220033) form) and a hydrogen bond acceptor (via the sp²-hybridized nitrogen atom). nih.gov This dual capacity is crucial for the function of many enzymes where a histidine residue (containing an imidazole side chain) acts as a catalytic proton shuttle. longdom.org In the context of this compound binding to a biological target, the lone pair of electrons on one of its nitrogen atoms can accept a hydrogen bond from amino acid residues like serine, threonine, or lysine.
Aromatic interactions are also critical for molecular recognition. The 2-fluorophenoxy moiety of the molecule can participate in several favorable interactions within a target's binding pocket:
π-π Stacking: The electron-rich phenyl ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The phenoxy group and the pentyl chain contribute to the molecule's lipophilicity, allowing it to favorably interact with hydrophobic pockets in proteins, displacing water molecules and increasing binding entropy.
Fluorine-Specific Interactions: The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring and can participate in specific interactions, including dipole-dipole interactions and weak hydrogen bonds with suitable donors. The introduction of fluorine can also enhance metabolic stability. nih.gov
The flexible five-carbon (pentyl) linker provides conformational adaptability, allowing the imidazole and fluorophenoxy "warheads" to orient themselves optimally within a binding site to maximize these hydrogen bonding and aromatic interactions.
Exploration of Biological Target Engagement (Enzymes, Receptors)
Based on its structural components, this compound is hypothesized to engage with various enzymes and receptors that are known to bind imidazole-containing ligands.
The imidazole nucleus is a well-known feature in numerous enzyme inhibitors. ijpsjournal.com A primary mechanism involves the coordination of one of the imidazole's nitrogen atoms to a metal cofactor in the enzyme's active site. A prominent example is the inhibition of cytochrome P450 (CYP) enzymes, where the imidazole nitrogen binds to the heme iron, disrupting the enzyme's catalytic cycle. Substituted imidazoles have been shown to be potent, mechanism-based inactivators of human cytochrome P450 enzymes. nih.gov
Another major class of enzymes targeted by imidazole derivatives are kinases. Many kinase inhibitors are designed to occupy the ATP-binding pocket. The imidazole ring can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine portion of ATP. The fluorophenoxy group could then extend into a nearby hydrophobic pocket, conferring both potency and selectivity. For instance, imidazole-based compounds have been computationally designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. nih.gov
In silico docking simulations are a primary tool for predicting such interactions. These computational models can place this compound into the crystal structures of various enzyme active sites to calculate binding energies and visualize potential interactions, guiding further in vitro testing. researchgate.netsemanticscholar.org
Table 1: Potential Enzyme Targets and Interaction Mechanisms for Imidazole Derivatives
| Enzyme Class | Potential Target Example | Predicted Interaction Mechanism for this compound |
|---|---|---|
| Metalloenzymes | Cytochrome P450 (CYP) | Imidazole nitrogen coordinates with the heme iron atom. |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Imidazole ring forms hydrogen bonds with the kinase hinge region; fluorophenoxy group occupies a hydrophobic pocket. |
| Oxidoreductases | Xanthine Oxidase (XO) | Competitive inhibition at the active site, potentially involving hydrogen bonding and hydrophobic interactions. mdpi.com |
| Hydrolases | Acetylcholinesterase (AChE) | Binding within the active site gorge, interacting with key aromatic residues. mdpi.com |
Imidazole derivatives are prevalent ligands for a variety of cell surface and nuclear receptors. The imidazole ring is a bioisostere for other chemical groups and can be a key pharmacophoric element for receptor affinity.
Many ligands for G-Protein Coupled Receptors (GPCRs), such as histamine (B1213489) and adrenergic receptors, contain an imidazole or a similar heterocyclic core. The specific substitution pattern on the core dictates receptor selectivity and whether the compound acts as an agonist or antagonist. For this compound, the combination of the imidazole, the flexible linker, and the substituted aromatic ring creates a pharmacophore that could potentially fit into the binding sites of various GPCRs, including serotonin or imidazoline receptors. nih.gov Radioligand binding assays would be the standard in vitro method to screen the compound against a panel of receptors to determine its binding affinity (Ki) and selectivity profile.
Table 2: Receptor Classes Potentially Targeted by Imidazole-Based Compounds
| Receptor Superfamily | Specific Receptor Family | Rationale for Potential Interaction |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Histamine Receptors | Imidazole is the core structure of the endogenous ligand, histamine. |
| Adrenergic Receptors | Imidazole-containing compounds are known to act as adrenergic agonists/antagonists. | |
| Imidazoline Receptors | The imidazole moiety is the defining feature for ligands of these receptors. nih.gov |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Some imidazole-thiazolidinedione derivatives act as PPAR-γ agonists. ijpsjournal.com |
Intracellular and Subcellular Mechanistic Effects (e.g., Pathway Modulation, Oxidative Stress Induction)
Engagement with specific enzymes or receptors initiates a cascade of intracellular events. If this compound were to inhibit a critical signaling kinase like EGFR, it would be expected to modulate downstream cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. nih.gov This would lead to observable effects like cell cycle arrest.
Furthermore, interactions with certain metabolic enzymes could induce cellular stress. For example, inhibition of enzymes involved in maintaining the cellular redox balance could lead to an increase in reactive oxygen species (ROS), triggering oxidative stress. Some anticancer imidazole derivatives have been shown to induce an increase in ROS levels in cancer cells, leading to apoptosis. nih.gov In vitro assays using fluorescent probes can directly measure ROS production in cells treated with the compound, while techniques like Western blotting can be used to assess the activation of stress-response pathways.
Investigations into Antimicrobial Modulatory Mechanisms (In Vitro)
The imidazole scaffold is famously the basis for the "azole" class of antifungal agents. researchgate.netsphinxsai.com These drugs, such as clotrimazole and ketoconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. sphinxsai.com
Given its structural similarity to these agents—possessing both an imidazole ring and a lipophilic side chain—this compound is a strong candidate for possessing antifungal activity through a similar mechanism. In vitro testing would involve determining the Minimum Inhibitory Concentration (MIC) of the compound against various fungal species like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov
Beyond antifungal activity, imidazole derivatives have been synthesized and tested against a wide range of bacteria. nih.govmdpi.com The mechanisms of antibacterial action can be diverse, including the inhibition of bacterial translation or other essential enzymes. nih.gov Standardized broth microdilution or disk diffusion assays are used to screen for antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Table 3: Representative In Vitro Antimicrobial Activity of Imidazole-Based Compounds
| Compound Type | Organism | Activity Metric (MIC) |
|---|---|---|
| 5-Nitroimidazole Hybrid | Escherichia coli | 4.9–17 µM nih.gov |
| 5-Nitroimidazole Hybrid | Staphylococcus aureus | >100 µM nih.gov |
| Quaternary Imidazole Salt | Cryptococcus neoformans | 4 µg/mL |
Note: This table presents data for structurally related imidazole compounds to provide context for the potential antimicrobial activity of this compound. Data is not for the subject compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 2 Fluorophenoxy Pentyl Imidazole Analogues
Elucidation of Key Pharmacophoric Elements
The fundamental pharmacophore for this class of compounds consists of three main components: an imidazole (B134444) ring, a flexible alkyl linker, and a substituted phenyl group. Structure-activity relationship studies suggest that the (arylalkyl)imidazole structure is crucial for activity, with the lipophilic aryl portion facilitating passage across biological barriers and the alkylimidazole part defining the core interactions. The imidazole ring itself is a versatile pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, as well as its high affinity for metals in biological systems. researchgate.net
In related (phenoxyalkyl)imidazole series, the core structure has been identified as a potent scaffold for histamine (B1213489) H3-receptor antagonism. nih.gov The imidazole moiety is a common feature in a vast number of biologically active agents, acting on various receptors. pharmacophorejournal.com Its structural features, including the presence of basic nitrogen atoms, allow for significant interactions with molecular targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The potency and wide applicability of the imidazole pharmacophore are often attributed to these hydrogen bond donor-acceptor capabilities. researchgate.net
Impact of Substituent Modifications on Molecular Interactions
Modifications to the substituents on both the imidazole and phenyl rings have profound effects on molecular interactions and biological activity. Studies on various imidazole-containing compounds have shown that the introduction of different functional groups can significantly alter their properties.
For instance, in a series of phenyl imidazole derivatives, the type and position of substituents on the phenyl ring were critical. nih.gov The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can change the electronic properties of the entire molecule. mdpi.com This, in turn, affects electrostatic and hydrogen-bonding interactions with target proteins. mdpi.com For example, in one study, an NH atom of an imidazole ring showed low electron density, facilitating a hydrogen-bonding interaction with a hydrogen acceptor on its target protein. mdpi.com
In studies of (phenoxyalkyl)imidazoles, substitutions on the phenoxy ring were systematically explored. The data revealed that specific substitutions led to potent activity.
Table 1: In Vitro and In Vivo Activity of Substituted (Phenoxypropyl)imidazole Analogues nih.gov
| Compound | Substitution on Phenoxy Ring | In Vitro Ki (nM) | In Vivo ED50 (mg/kg) |
| 10a | 4-cyano | 12 | 0.54 |
| 10c | 4-(trifluoromethyl) | 14 | 0.60 |
This interactive table is based on data from a study on (phenoxyalkyl)imidazoles as H3-receptor histamine antagonists. nih.gov
These findings underscore that even subtle changes, such as the addition of a cyano or trifluoromethyl group, can significantly influence binding affinity and in vivo potency. nih.gov The nature of these substituents impacts the molecule's ability to form favorable interactions within a receptor's binding pocket.
Conformational Analysis and Flexibility of the Pentyl Linker and Imidazole Ring
The five-carbon pentyl linker imparts significant conformational flexibility to the molecule. This flexibility allows the compound to adopt various spatial arrangements, which is a critical factor for its interaction with a biological target. nih.gov The length of the linker itself can have a defining influence on the preferred structure of a molecule. nih.gov While increased flexibility can sometimes be detrimental, studies have shown that linear analogues of complex macrocycles can retain potent biological activity by populating biologically relevant conformations. nih.gov
Computational and experimental analyses, such as those using 2D-NMR, indicate that flexible molecules exist in solution as a group of conformational families. nih.gov One or more of these conformations may resemble the shape required for binding to a specific protein active site. nih.gov
Influence of Fluorine Substitution on Electronic and Steric Profiles
The substitution of a hydrogen atom with fluorine on the phenoxy ring is a key feature of 1-[5-(2-Fluorophenoxy)pentyl]imidazole. Fluorine possesses unique properties that are highly valuable in medicinal chemistry. Due to its small size, it introduces minimal steric hindrance, often mimicking a hydrogen atom. benthamscience.comresearchgate.net However, its high electronegativity dramatically alters the electronic profile of the molecule.
The strong carbon-fluorine (C-F) bond is more polarized than a carbon-hydrogen (C-H) bond, which can lead to beneficial electrostatic and dipole interactions with a target receptor. benthamscience.comnih.gov This substitution can influence the pKa of nearby functional groups, making basic groups less basic, which can in turn affect lipophilicity, absorption, and bioavailability. nih.govnih.gov
Table 2: Key Properties of Fluorine in Drug Design
| Property | Impact | Reference |
| Size | Small atomic radius, minimal steric effect compared to hydrogen. | benthamscience.comresearchgate.net |
| Electronegativity | Highest of all elements, leading to a highly polarized C-F bond. | nih.gov |
| Lipophilicity | Generally increases molecular lipophilicity, enhancing hydrophobic interactions and membrane passage. | benthamscience.comresearchgate.net |
| pKa Modulation | Lowers the pKa of nearby acidic or basic centers, affecting ionization and bioavailability. | nih.govnih.gov |
| Metabolic Stability | The C-F bond is stronger than the C-H bond, often blocking sites of metabolic oxidation. | nih.gov |
The presence of fluorine can enhance metabolic stability by blocking metabolically vulnerable sites on the aromatic ring. nih.gov Furthermore, the introduction of fluorine can lead to multipolar interactions with amino acid residues in a protein binding site, potentially increasing binding affinity and selectivity. nih.gov Studies have shown that fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. benthamscience.comresearchgate.net The precise positioning of the fluorine atom is critical; for example, studies on other imidazole series have found that meta-fluoro substitution improved activity, while ortho-substitution was detrimental. nih.gov
Computational and Theoretical Chemistry Approaches for 1 5 2 Fluorophenoxy Pentyl Imidazole
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine electron density and derive various molecular properties. For many imidazole-based systems, DFT at the B3LYP/6-31G(d,p) level of theory is commonly used to investigate structural and electronic characteristics. nih.govnih.gov However, no specific DFT studies on 1-[5-(2-Fluorophenoxy)pentyl]imidazole have been published.
Electronic Structure and Reactivity Predictions
This sub-section would typically detail the electronic properties of the molecule, derived from calculations of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
Despite the utility of these predictions, there is no available research detailing the HOMO-LUMO gap, MEP analysis, or other electronic structure parameters for this compound.
Conformational Analysis and Energetics
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which contains a pentyl chain, numerous conformers are possible. Computational methods are used to calculate the potential energy of these different conformations to determine the lowest energy (most stable) state. rsc.org This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target.
A thorough search did not yield any studies on the conformational analysis or the relative energetics of different conformers of this compound.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a known protein target and for understanding the molecular basis of a ligand's activity. nih.govnih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Analysis of the resulting complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.net
While molecular docking has been extensively applied to a wide range of imidazole (B134444) derivatives to explore their potential as inhibitors for various protein targets like kinases or cytochrome P450 enzymes, no published molecular docking studies were found that specifically investigate the interaction of this compound with any biological target. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical features of a series of compounds to their biological activities. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds by identifying which structural modifications are likely to enhance activity. researchgate.netnih.gov
The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. No QSAR or 3D-QSAR studies incorporating this compound were found in the reviewed literature.
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
Molecular dynamics (MD) simulations provide detailed insight into the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. nih.govanaxlab.com These simulations are computationally intensive but offer a powerful understanding of the dynamic nature of molecular recognition.
There are no published reports of molecular dynamics simulations being performed on this compound, either alone in solution or in complex with a protein target.
Applications of 1 5 2 Fluorophenoxy Pentyl Imidazole in Chemical Biology and As Research Probes
Development as Molecular Probes for pH Sensing (In Vitro)
The imidazole (B134444) ring's capacity to exist in protonated, neutral, and deprotonated forms makes it an excellent candidate for developing pH-sensitive fluorescent probes. nih.gov The photophysical properties of synthetic fluorescent imidazoles can be highly dependent on the pH of their environment. nih.govjlu.edu.cn This sensitivity allows them to serve as in vitro probes for monitoring changes in acidity.
Research on novel imidazole-based fluorophores demonstrates the richness of their optical properties. nih.gov In aqueous solutions, these compounds can exhibit dramatic, pH-dependent shifts in their absorption and emission spectra. nih.gov The process involves the protonation of one of the imidazole's nitrogen atoms in acidic conditions and potential deprotonation in strongly basic conditions. nih.govnih.gov
For a representative synthetic fluorescent imidazole, three distinct species—protonated, neutral, and anionic—were identified across a pH range of 1.0 to 12.0. nih.govnih.gov At a neutral pH of around 6, the compound may show a primary absorption band in the visible region (e.g., ~430 nm) and a smaller band in the near-UV range (~360 nm). nih.gov As the pH becomes more acidic (below ~2.9), the near-UV band becomes dominant, signaling the formation of the protonated imidazolium (B1220033) cation. nih.gov Conversely, under basic conditions (pH > 9), a significant red shift in absorption (to ~477 nm) and a substantial blue shift in fluorescence (to ~530 nm) can occur, attributed to the formation of the imidazole anion. nih.gov These spectral changes are directly linked to the protonation state of the imidazole ring. nih.gov
The fluorescence lifetime and quantum yield are also heavily influenced by pH. For one studied imidazole derivative, the protonated form had a fluorescence lifetime of 0.5 ns. nih.gov The quantum yield, a measure of fluorescence efficiency, generally increases as the pH moves from acidic to basic conditions. nih.gov
Table 1: pH-Dependent Optical Properties of a Representative Fluorescent Imidazole Derivative Data extracted from a study on a synthetic imidazole-based fluorophore to illustrate typical pH-dependent behavior.
| pH Range | Predominant Species | Absorption Max (λabs) | Emission Max (λem) | Key Spectral Features |
| Acidic (pH < 2.9) | Protonated (Imidazolium) | ~360 nm | ~600 nm | The near-UV absorption band is dominant. nih.gov |
| Neutral (pH ~6-7) | Neutral Imidazole | ~430 nm | ~560 nm | A broad absorption band in the visible range is present. nih.gov |
| Basic (pH > 9) | Anionic (Deprotonated) | ~477 nm | ~530 nm | Absorption shows a significant red shift and fluorescence experiences a blue shift. nih.gov |
Utilization as Fluorescent Probes for Ion Detection (In Vitro)
The nitrogen atoms in the imidazole ring can act as effective coordination sites for various metal ions, making imidazole derivatives attractive platforms for designing fluorescent chemosensors. nih.govnih.gov These probes can signal the presence and concentration of specific ions, often through a "turn-on" or "turn-off" fluorescence response. nih.gov While specific studies on 1-[5-(2-Fluorophenoxy)pentyl]imidazole for ion detection are not prominent, the broader class of imidazole-based sensors has been successfully developed for detecting biologically and environmentally significant cations like zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). nih.govresearchgate.net
The detection mechanism typically involves the binding of the target ion to the imidazole and other chelating groups within the probe molecule. This binding event alters the probe's electronic structure, leading to a measurable change in its fluorescence properties, such as intensity or wavelength. researchgate.net For example, a probe named PIN, an imidazole-phenanthroline derivative, exhibits a colorimetric and fluorescent response upon binding Zn²⁺ and Cd²⁺, with detection limits in the nanomolar range. nih.gov Another set of probes, CIN and FIN, were designed for the selective detection of Fe³⁺, achieving detection limits as low as 0.10 μM. researchgate.net These sensors often show high selectivity, meaning their response to the target ion is not significantly affected by the presence of other competing metal ions. nih.govnih.gov
Table 2: Performance of Example Imidazole-Based Fluorescent Ion Probes This table presents data from different imidazole-based probes to exemplify their application in ion sensing, as specific data for the title compound is not available.
| Probe Name | Target Ion(s) | Detection Limit | Binding Constant (Ka) | Stoichiometry (Probe:Ion) |
| PIN | Zn²⁺ | 34.84 nM | 1.03 × 10⁴ M⁻¹ | 2:1 |
| PIN | Cd²⁺ | 35.76 nM | 1.50 × 10⁴ M⁻¹ | 2:1 |
| FIN | Fe³⁺ | 0.10 μM | 1.899 × 10⁵ M⁻¹ | 1:1 |
| IIED | Zn²⁺ | 0.073 μM | Not Specified | 1:1 |
(Data sourced from references nih.gov, researchgate.net, and nih.gov)
Role in Affinity-Guided Conjugation and Protein Labeling
Affinity-guided conjugation is a powerful strategy for site-specifically labeling proteins. This technique relies on a molecule that first binds non-covalently to a specific site on a protein, such as an active site or a recognition domain. This binding event brings a reactive group on the molecule into close proximity with a protein residue, facilitating a covalent bond formation. nih.gov
Substituted imidazoles have been investigated as agents for this purpose, particularly as mechanism-based inactivators of enzymes. nih.govnih.gov A well-documented example is the compound 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), a potent inactivator of the human enzyme Cytochrome P450 2D6 (CYP2D6). nih.govnih.gov This compound acts by first binding to the enzyme's active site. The enzyme then metabolizes the compound, which generates a reactive intermediate that covalently bonds to the protein, leading to its irreversible inactivation. nih.gov
Studies with radiolabeled SCH 66712 confirmed the formation of a protein adduct with a binding stoichiometry of approximately 1.2 molecules of the inactivator per molecule of the enzyme. nih.govnih.gov This process demonstrates a highly specific form of protein labeling, guided by the initial affinity of the imidazole derivative for the enzyme's active site. Such tools are invaluable for probing enzyme function, identifying active site residues, and developing potential therapeutic agents.
Functional Applications in Biochemical Assays and Systems
The unique chemical properties of imidazole derivatives lend themselves to a variety of functional applications in biochemical assays and systems. semanticscholar.orgbiolmolchem.com
One major application is in the study of enzyme kinetics and inhibition. As seen with SCH 66712, these compounds can be used as specific inactivators in assays to probe the function of enzymes like cytochrome P450s. nih.govnih.gov In a typical assay, incubation of the target enzyme (e.g., CYP2D6) with the imidazole-based inactivator and a cofactor like NADPH results in a time-dependent loss of enzymatic activity, which can be precisely measured. nih.gov Within 15 minutes of incubation, SCH 66712 was shown to eliminate ~90% of CYP2D6 activity. nih.gov
Another significant application is their use in in vitro cytotoxicity and proliferation assays to screen for potential anticancer agents. semanticscholar.orgnih.gov Numerous substituted imidazoles have been synthesized and evaluated against various cancer cell lines. nih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which is determined using assays like the MTT assay. nih.gov For example, certain imidazole-2-thione derivatives have shown high potency against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds exhibiting IC₅₀ values below 5 μM. nih.gov
Table 3: Examples of Imidazole Derivatives in In Vitro Anticancer Assays This table highlights the functional application of various imidazole compounds in biochemical cytotoxicity assays.
| Compound Type | Target Cell Line | Assay | Measured Potency (IC₅₀) |
| Imidazole-2-thione Derivative (Compound 5) | MCF-7 (Breast Cancer) | MTT | < 5 μM |
| Imidazole-2-thione Derivative (Compound 5) | HCT-116 (Colon Cancer) | MTT | < 5 μM |
| 2,4,5-Triphenyl-1H-imidazole Derivative (6f) | A549 (Lung Cancer) | MTT | 15 μM |
(Data sourced from references nih.gov and semanticscholar.org)
Future Perspectives and Emerging Research Avenues for Imidazole and Fluorophenoxy Compounds
Synergistic Approaches in Synthetic and Computational Chemistry
The integration of computational modeling with synthetic chemistry has become a powerful paradigm in the development of novel compounds based on imidazole (B134444) and fluorophenoxy scaffolds. This synergy accelerates the drug discovery process, allowing for the rational design of molecules with optimized properties before their physical synthesis, thus saving time and resources. nih.gov
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are instrumental in this process. QSAR models help to identify the key structural features of imidazole derivatives that are crucial for their biological activity. nih.govnih.gov For instance, 3D-QSAR studies on imidazole-based inhibitors have successfully generated models that can predict the activity of new compounds and highlight the importance of steric, electrostatic, and hydrophobic interactions for potent inhibition. nih.gov
Molecular docking allows researchers to visualize and predict how these compounds bind to the active sites of target proteins. mdpi.com This has been applied to design potent inhibitors for various targets, including kinases and viral proteases. nih.govnih.gov In one study, docking simulations of imidazole derivatives against the SARS-CoV-2 main protease revealed specific compounds with high binding affinities, guiding the selection of candidates for further investigation. mdpi.com Similarly, the design of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met kinase inhibitors was guided by molecular docking, which helped to rationalize the structure-activity relationships observed. nih.gov
These computational predictions are then used to guide synthetic efforts. The van Leusen imidazole synthesis, a versatile method for creating substituted imidazoles, is one of several synthetic strategies employed to build these computationally designed molecules. mdpi.com The synthesized compounds are subsequently tested to validate the computational models. This iterative cycle of design, synthesis, and testing refines the models and leads to the development of increasingly potent and selective molecules. researchgate.net
Table 1: Integration of Computational and Synthetic Chemistry in Imidazole Compound Development
| Compound Class / Target | Computational Method(s) | Synthetic Approach | Key Finding | Citation(s) |
|---|---|---|---|---|
| Imidazole-based Cruzain Inhibitors | HQSAR, CoMFA, CoMSIA, Molecular Docking | Design and synthesis based on a lead compound identified via virtual screening. | Predictive QSAR models identified key structural properties for cruzain inhibition, consistent with docking studies. | nih.gov |
| Imidazole Derivatives as Breast Cancer Inhibitors | 3D-QSAR, Activity Atlas, Molecular Docking | Dataset of existing imidazole derivatives was analyzed computationally. | A 3D-QSAR model was developed, and docking identified a hit compound (C10) against multiple potential cancer targets. | nih.gov |
| Imidazole[1,2-α] Pyrimidine Derivatives against Influenza A | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, MD Simulations | Based on the computational model, 10 new compounds were designed for future synthesis. | A reliable 3D-QSAR model was established, and subsequent molecular dynamics simulations provided a theoretical basis for developing novel H3N2 inhibitors. | researchgate.net |
| 4-(2-Fluorophenoxy)quinoline Derivatives as c-Met Inhibitors | Molecular Docking | Design and synthesis of two new series of quinoline (B57606) derivatives. | Molecular docking helped to explain the structure-activity relationships, identifying a key linker as important for antitumor activity. | nih.gov |
Advancing Mechanistic Understanding Beyond Initial Target Identification
While the initial identification of a molecular target is a critical step, future research is increasingly focused on elucidating the broader mechanistic consequences of target engagement by imidazole and fluorophenoxy compounds. This deeper understanding is essential for predicting efficacy, identifying potential polypharmacology (effects on multiple targets), and discovering new therapeutic applications.
Research has moved beyond simple enzyme inhibition or receptor binding assays to explore the downstream effects on cellular signaling pathways. For example, some imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net Studies are investigating the specific pathways involved, such as the downregulation of key survival proteins like AXL-RTK and target genes of the Wnt/β-catenin pathway. researchgate.net Furthermore, some compounds have been found to cause DNA damage, which can trigger apoptotic processes. nih.gov The development of fluorinated imidazole[4,5f] ijsrtjournal.comnih.govphenanthroline derivatives, for instance, has yielded compounds that induce apoptosis in liver cancer cells by causing DNA damage, an effect confirmed by comet assays. nih.gov
Other advanced mechanistic studies have explored the role of imidazole-based compounds in inhibiting histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression. ijsrtjournal.com The development of derivatives that selectively target specific HDAC isoforms could lead to more precise epigenetic therapies with fewer side effects. ijsrtjournal.com Similarly, the ability of certain imidazole derivatives to act as catalytic inhibitors of DNA topoisomerase II represents another complex mechanism of action that contributes to their anti-cancer effects. nih.govresearchgate.net
This detailed mechanistic profiling helps to build a comprehensive picture of a compound's biological activity. It can reveal why a compound is effective against a particular disease and can uncover unexpected connections to other biological processes, potentially leading to drug repositioning.
Table 2: Advanced Mechanistic Insights for Imidazole-Containing Compounds
| Compound/Scaffold | Primary Target/Activity | Broader Mechanistic Effects | Research Findings | Citation(s) |
|---|---|---|---|---|
| Novel Imidazole Derivatives | Anti-leukemic | Apoptosis induction, downregulation of AXL-RTK and Wnt/β-catenin target genes. | The compounds' anti-proliferative effects were linked to the induction of apoptosis. | researchgate.net |
| Fluorinated Imidazole[4,5f] ijsrtjournal.comnih.govphenanthroline Derivatives | Anti-liver cancer | Induction of apoptosis via DNA damage. | Compound 4 was shown to suppress HepG2 cell proliferation and trigger DNA damage. | nih.gov |
| Imidazole-2-thione Hybrids | Anticancer | DNA intercalation and Topoisomerase II inhibition. | Compounds were found to induce potent damage in calf thymus DNA and showed high activity against the MCF-7 breast cancer cell line. | researchgate.net |
| Triazolyl-imidazole Derivatives | Anticancer | Selective inhibition of HDAC6 isoenzyme. | Selective inhibition of HDAC6 may limit cancer cell motility and metastasis. | ijsrtjournal.com |
Exploration of Novel Modulatory Roles in Biological Systems
The structural versatility of imidazole and the unique properties conferred by fluorination create opportunities to discover novel biological activities beyond the well-trodden paths of anticancer and antimicrobial research. researchgate.net Researchers are exploring the potential of these compounds to modulate a wide range of biological systems in innovative ways.
One emerging area is the development of imidazole-based compounds as antiviral agents. nih.gov The COVID-19 pandemic spurred research into new antiviral drugs, and imidazole derivatives have been investigated for their ability to inhibit key viral proteins, such as the SARS-CoV-2 main protease. mdpi.comnih.gov Other studies have shown that imidazole derivatives can inhibit other viruses like dengue and yellow fever virus. nih.gov
Another area of interest is their anti-inflammatory potential. Certain imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov This opens up possibilities for treating chronic inflammatory diseases. The mechanisms for these anti-inflammatory effects can be diverse, including the inhibition of enzymes like COX-2. nih.gov
Beyond therapeutic applications, these scaffolds are finding use in materials science. For example, imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com In a completely different domain, rationally designed imidazole dimers have been shown to act as advanced photochromic molecules, which can switch between different states upon light irradiation, a property with potential applications in molecular switches and data storage. acs.org
Table 3: Emerging Applications of Imidazole and Fluorophenoxy Scaffolds
| Scaffold | Novel Modulatory Role | Biological System/Application | Key Finding | Citation(s) |
|---|---|---|---|---|
| Imidazole 4,5-dicarboxamide Derivatives | Antiviral Activity | Dengue Virus (DENV) and Yellow Fever Virus (YFV) | Compounds showed inhibitory activity against DENV and YFV in the micromolar range. | nih.gov |
| Pyridinylimidazole-based Compounds | Anti-inflammatory | Inhibition of TNF-α release | Pharmacophore models were developed to characterize the structural features required for TNF-α release inhibition. | nih.gov |
| Binaphthyl-bridged Imidazole Dimers (BN-ImD) | Photochromism | Advanced Molecular Photoswitches | These compounds represent a class of fast T-type negative photochromic molecules that undergo multistate photoisomerization. | acs.org |
| Imidazole-based Polymers | Materials Science | Sustainable Materials | These polymers exhibit unique properties like high thermal stability and ionic conductivity. | numberanalytics.com |
Potential for Rational Design of Advanced Chemical Tools
The deep knowledge base in the chemistry, computational modeling, and biological activity of imidazole and fluorophenoxy compounds provides a solid foundation for the rational design of advanced chemical tools. These tools are not necessarily drugs themselves but are molecules designed for specific experimental purposes, such as probing biological pathways, imaging cellular processes, or purifying proteins. escholarship.org
Rational design involves the deliberate modification of a known bioactive scaffold to impart a new function. researchgate.netescholarship.org For example, a potent and selective enzyme inhibitor can be modified by attaching a fluorescent dye, creating a chemical probe that can be used to visualize the location of the enzyme within a cell using microscopy. The fluorophenoxy moiety itself can be useful here, as the fluorine atom (specifically the ¹⁹F isotope) can be detected by NMR spectroscopy, and the radioactive ¹⁸F isotope is a widely used positron emitter for PET imaging. ethernet.edu.et
Another application is in affinity chromatography. The imidazole ring is a core component of the amino acid histidine, which is famously used in "His-tags" for protein purification. wikipedia.org An excess of imidazole is used to elute His-tagged proteins from nickel columns. wikipedia.org This principle can be extended by designing specific imidazole-based molecules to act as affinity ligands for purifying other proteins of interest.
Furthermore, the development of photosensitizers—compounds that generate reactive oxygen species upon light exposure—is another exciting avenue. escholarship.org These can be used for chromophore-assisted light inactivation (CALI) to specifically shut down the function of a target protein in a cell or to ablate specific cells in culture or in vivo. escholarship.org The design of bioavailable photosensitizers based on common scaffolds allows for a broad range of applications in manipulating and imaging biological systems. escholarship.org The design of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins, is another advanced strategy where these scaffolds could be utilized. mdpi.com
Table 4: Rationally Designed Chemical Tools Based on Imidazole Scaffolds
| Parent Scaffold/Concept | Design Strategy | Application/Tool | Example/Purpose | Citation(s) |
|---|---|---|---|---|
| Rhodamine | Incorporation of groups to enhance reactive oxygen species generation. | Photosensitizer for cell manipulation and imaging. | Used for chromophore-assisted light inactivation (CALI), cell ablation, and high-resolution imaging via photopolymerization. | escholarship.org |
| Fluorinated Imidazole[4,5f] ijsrtjournal.comnih.govphenanthroline | Synthesis of fluorinated derivatives to enhance antitumor activity and potentially serve as probes. | Fluorescent Probe / PET Imaging Agent | The presence of fluorine allows for potential use in ¹⁹F NMR or as an ¹⁸F PET tracer for imaging. | nih.govethernet.edu.et |
| Imidazole Ring | Mimicking the side chain of histidine. | Affinity Chromatography | Imidazole is used to elute His-tagged proteins from nickel affinity columns. | wikipedia.org |
| PLK1 PBD Inhibitors | Linkage of a PLK1 binding moiety to an E3 ligase ligand. | PROTAC (Proteolysis Targeting Chimera) | Design of a PROTAC to induce the degradation of the PLK1 protein for cancer therapy. | mdpi.com |
Q & A
Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?
- Guidelines :
- Ventilation : Use fume hoods with HEPA filters to prevent inhalation of volatile fluorinated byproducts.
- Waste disposal : Neutralize reactive intermediates (e.g., HF) with calcium carbonate before disposal.
- PPE : Wear fluoropolymer-coated gloves and goggles resistant to organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
